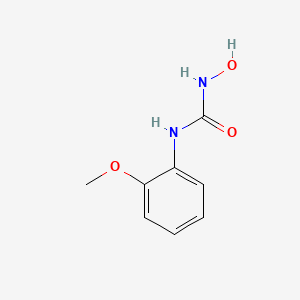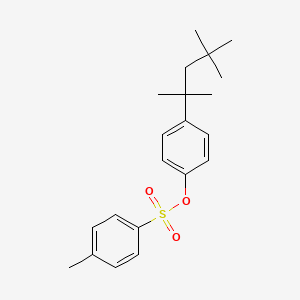
3-(2,6-Dimethylphenyl)-1,1-dimethylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,6-ジメチルフェニル)-1,1-ジメチルチオ尿素は、2,6-ジメチルフェニル環にチオ尿素基が結合した有機化合物です。
準備方法
合成経路と反応条件
3-(2,6-ジメチルフェニル)-1,1-ジメチルチオ尿素の合成は、通常、2,6-ジメチルアニリンとジメチルチオカルバモイルクロリドの反応によって行われます。この反応は、チオカルバモイルクロリドの加水分解を防ぐために、無水条件下でトリエチルアミンなどの塩基の存在下で行われます。反応は次のとおりです。
2,6-ジメチルアニリン+ジメチルチオカルバモイルクロリド→3-(2,6-ジメチルフェニル)-1,1-ジメチルチオ尿素
工業的製造方法
この化合物の工業的製造には、同様の合成経路が用いられますが、より大規模で行われます。このプロセスは、収率と純度を最適化するために、連続フロー反応器と自動化システムを採用し、一貫した品質と効率を確保します。
化学反応の分析
反応の種類
3-(2,6-ジメチルフェニル)-1,1-ジメチルチオ尿素は、さまざまな化学反応を起こす可能性があります。以下に例を示します。
酸化: この化合物は、スルホキシドまたはスルホンを生成する酸化を受ける可能性があります。
還元: 還元反応により、対応するアミンまたはその他の還元型に変換されます。
置換: チオ尿素基は、求核置換反応に関与し、さまざまな誘導体の生成につながります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素やm-クロロ過安息香酸があります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: アミンやアルコールなどの求核剤は、穏やかな条件下でチオ尿素基と反応する可能性があります。
主な生成物
酸化: スルホキシドとスルホン。
還元: アミンおよびその他の還元誘導体。
置換: さまざまな置換チオ尿素誘導体。
科学的研究の応用
3-(2,6-ジメチルフェニル)-1,1-ジメチルチオ尿素は、科学研究でいくつかの応用があります。
化学: さまざまな誘導体の調製のための有機合成における試薬として使用されます。
生物学: 抗菌作用や抗癌作用など、潜在的な生物活性を調査されています。
医学: その独特の化学構造により、潜在的な治療応用が研究されています。
工業: 特殊化学品や材料の製造に使用されます。
作用機序
3-(2,6-ジメチルフェニル)-1,1-ジメチルチオ尿素の作用機序には、特定の分子標的との相互作用が関与しています。チオ尿素基は、水素結合を形成し、さまざまな酵素や受容体と相互作用して、その活性を調節することができます。この相互作用は、細胞経路と生物学的反応の変化につながる可能性があります。
類似化合物との比較
類似化合物
3-(2,6-ジメチルフェニル)-1,1-ジメチル尿素: 構造は似ていますが、硫黄の代わりに酸素原子が存在します。
2,6-ジメチルフェニルイソチオシアネート: チオ尿素基の代わりにイソチオシアネート基が含まれています。
2,6-ジメチルフェニルイソシアニド: イソシアニド基が含まれています。
独自性
3-(2,6-ジメチルフェニル)-1,1-ジメチルチオ尿素は、チオ尿素基の存在によりユニークです。チオ尿素基は、類似体とは異なる化学反応性と生物活性を付与します。チオ尿素基の硫黄原子は、酸素や窒素の類似体では不可能な特定の相互作用に関与し、さまざまな用途で貴重な化合物となっています。
特性
CAS番号 |
24053-70-1 |
|---|---|
分子式 |
C11H16N2S |
分子量 |
208.33 g/mol |
IUPAC名 |
3-(2,6-dimethylphenyl)-1,1-dimethylthiourea |
InChI |
InChI=1S/C11H16N2S/c1-8-6-5-7-9(2)10(8)12-11(14)13(3)4/h5-7H,1-4H3,(H,12,14) |
InChIキー |
VHCHCRBADVQVIM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)NC(=S)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Acetamide, N-[2-(4-bromophenoxy)-1-methylethyl]-2,2-dichloro-](/img/structure/B11961118.png)

![(2E)-5-benzyl-2-[(2E)-(3-nitrobenzylidene)hydrazinylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B11961134.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-[4-(isopentyloxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11961145.png)


![4-[(4-Methoxyanilino)methyl]phenol](/img/structure/B11961169.png)



